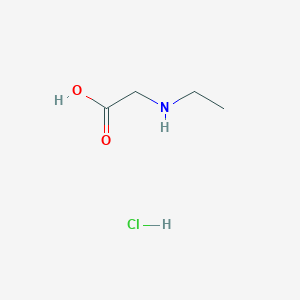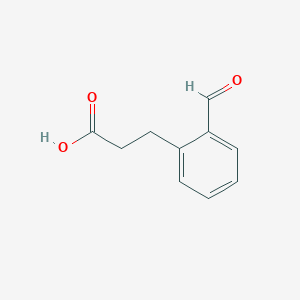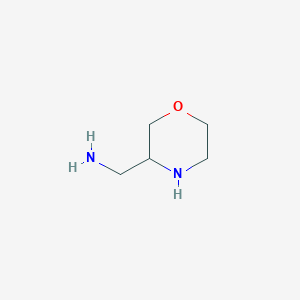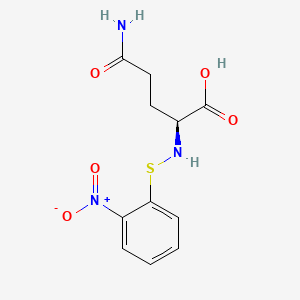
N-o-NPS-L-GLUTAMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-o-NPS-L-GLUTAMINE is a derivative of the amino acid glutamine, which plays a crucial role in various metabolic processes. This compound is of significant interest due to its potential applications in scientific research, medicine, and industry. Glutamine itself is a non-essential amino acid, meaning it can be synthesized by the human body, but it becomes conditionally essential under certain physiological conditions, such as illness or stress.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-o-NPS-L-GLUTAMINE typically involves the protection of the amino and carboxyl groups of glutamine, followed by the introduction of the N-o-NPS group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes steps such as:
Protection of Functional Groups: Using protecting agents to shield the amino and carboxyl groups.
Introduction of N-o-NPS Group: Employing specific reagents and catalysts.
Deprotection: Removing the protecting groups to yield the final product.
化学反应分析
Types of Reactions: N-o-NPS-L-GLUTAMINE can undergo various chemical reactions, including:
Oxidation: Involving oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Using reducing agents to remove oxygen or add hydrogen.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-o-NPS-L-glutamic acid, while reduction could produce this compound derivatives with altered functional groups.
科学研究应用
N-o-NPS-L-GLUTAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including cancer treatment and immune modulation.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of N-o-NPS-L-GLUTAMINE involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in glutamine metabolism, influencing processes such as:
Cellular Energy Production: Through its role in the tricarboxylic acid (TCA) cycle.
Protein Synthesis: By providing nitrogen for the synthesis of amino acids and nucleotides.
Immune Response: Modulating the activity of immune cells and inflammatory pathways.
相似化合物的比较
L-Glutamine: The parent compound, essential for various metabolic processes.
L-Glutamic Acid: Another derivative involved in neurotransmission and protein synthesis.
L-Alanyl-L-Glutamine: A dipeptide used in clinical nutrition.
Uniqueness: N-o-NPS-L-GLUTAMINE is unique due to the presence of the N-o-NPS group, which imparts distinct chemical properties and potential biological activities. This modification can enhance its stability, bioavailability, and interaction with specific molecular targets compared to its parent compound, L-glutamine.
属性
CAS 编号 |
7685-73-6 |
|---|---|
分子式 |
C11H13N3O5S |
分子量 |
299.31 g/mol |
IUPAC 名称 |
5-amino-2-[(2-nitrophenyl)sulfanylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H13N3O5S/c12-10(15)6-5-7(11(16)17)13-20-9-4-2-1-3-8(9)14(18)19/h1-4,7,13H,5-6H2,(H2,12,15)(H,16,17) |
InChI 键 |
NBRYAVKKYCYBRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CCC(=O)N)C(=O)O |
规范 SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CCC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


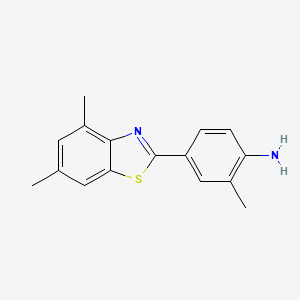
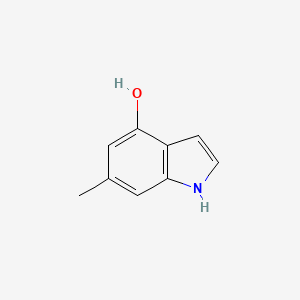
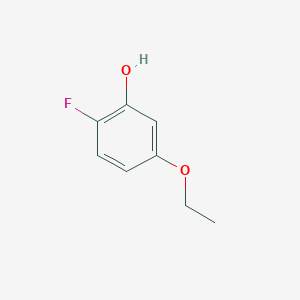

![2-[4-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1612075.png)
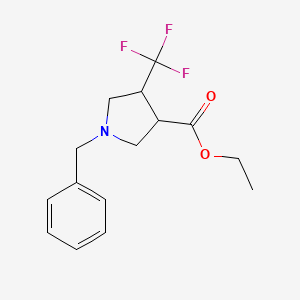
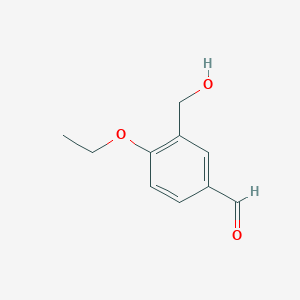
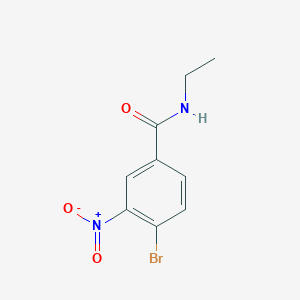
![[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1612083.png)

